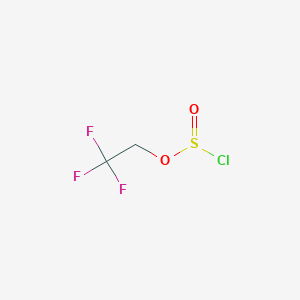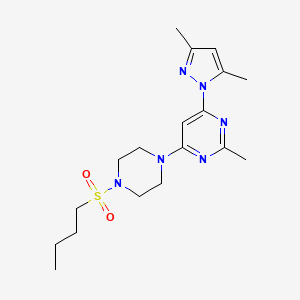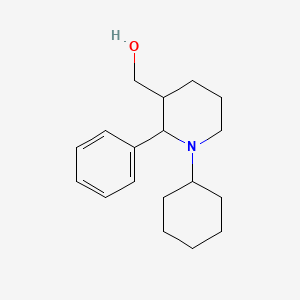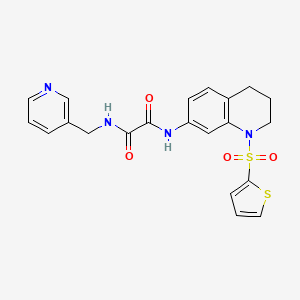
2-Chlorosulfinyloxy-1,1,1-trifluoroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 2-Chlorosulfinyloxy-1,1,1-trifluoroethane involves the fluorination of 2-chloro-1,1,1-trifluoroethane (HCFC-133a) to synthesize 1,1,1,2-tetrafluoroethane (HFC-134a) . This process was found to be very selective, with a HFC-134a selectivity of 98% .Chemical Reactions Analysis
The chemical reactions involving 2-Chlorosulfinyloxy-1,1,1-trifluoroethane are primarily fluorination reactions . These reactions are typically catalyzed by chromium-based catalysts . The performance of these catalysts is determined by various factors such as surface area and morphologies of the Cr species .Scientific Research Applications
Synthesis of Glycosides and Glycosyl Triflates
1-Benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride has been used as a potent reagent combination for converting thioglycosides to glycosyl triflates, which are then converted to glycosides in good yield and selectivity. This metal-free thiophile activates both armed and disarmed thioglycosides, showcasing its utility in the formation of diverse glycosidic linkages at low temperatures (Crich & Smith, 2001).
Preparation and Reactions with Alkynyltrimethylsilanes
Organosulfonyloxy derivatives, including those related to 2-Chlorosulfinyloxy-1,1,1-trifluoroethane, are prepared in high yield by reacting 1-hydroxybenziodoxoles with the corresponding sulfonic acids. These derivatives have been employed in reactions with alkynyltrimethylsilanes to afford alkynyliodonium triflates and (E)-beta-(trifluoromethanesulfonyloxy)alkenyliodonium triflates, demonstrating their versatility in organic synthesis (Zhdankin et al., 1996).
Synthesis and Reactions of Silanes
The study of 1,2-Bis(trifluoromethanesulfonyloxy)tetramethyldisilane and its reactions with alcohols and amines has shown the potential for creating new compounds through the displacement of various groups in mono- and di-silanes. This research highlights the reactivity and utility of triflate-containing compounds in synthesizing new silane-based materials (Matyjaszewski & Chen, 1988).
Biocatalytic Synthesis of Fluorinated Compounds
An efficient biocatalytic method for the diastereo- and enantioselective synthesis of CHF2-containing trisubstituted cyclopropanes has been developed, using engineered myoglobin catalysts. This methodology represents a powerful strategy for the stereoselective synthesis of high-value fluorinated building blocks for medicinal chemistry (Carminati et al., 2020).
Catalytic Acylation and Esterification
Scandium trifluoromethanesulfonate has been identified as an extremely active Lewis acid catalyst for the acylation of alcohols with acid anhydrides and the esterification of alcohols by carboxylic acids. Its high catalytic activity makes it especially effective for selective macrolactonization of omega-hydroxy carboxylic acids, demonstrating the potential for catalytic innovations in organic synthesis (Ishihara et al., 1996).
properties
IUPAC Name |
2-chlorosulfinyloxy-1,1,1-trifluoroethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClF3O2S/c3-9(7)8-1-2(4,5)6/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHMJGXLBQZKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OS(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl chloranesulfinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590227.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2590230.png)
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2590231.png)


![2-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2590237.png)
![1-Methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydropyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B2590238.png)

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide](/img/structure/B2590240.png)
![(E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2590242.png)
![1-(2,4-dichlorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2590243.png)


![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2590250.png)